(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(2-propan-2-yl-5-pyrazin-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15N5/c1-8(2)16-9(6-12)5-10(15-16)11-7-13-3-4-14-11/h3-5,7-8H,6,12H2,1-2H3 |
InChI Key |
ZGHFZJGGCOHJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Pyrazol Precursors
One common approach involves starting with substituted 3-amino-1H-pyrazoles and cyclizing with cyclic β-dicarbonyl compounds , such as 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone , under reflux conditions in ethanol. This cyclization yields pyrazolo[1,5-a]pyrimidine derivatives , which serve as key intermediates (as described in the research by Portilla et al., 2012).
Incorporation of the Pyrazin-2-yl Group
The pyrazin-2-yl substituent can be introduced via nucleophilic aromatic substitution on a halogenated heterocyclic precursor (e.g., 6-chloropyrazine derivatives). This step often involves treatment with nucleophiles such as amine derivatives or organometallic reagents under mild conditions to afford the desired substitution product.
Isopropyl Group Introduction
The isopropyl group is typically introduced through alkylation reactions . For instance, alkyl halides or Grignard reagents bearing isopropyl groups can be reacted with the heterocyclic core to install the isopropyl substituent selectively at the desired position on the pyrazol ring.
Formation of the Methanamine Moiety
The final step involves converting a suitable precursor, such as a methylated intermediate , into the methanamine group via reductive amination or nucleophilic substitution with ammonia derivatives. This step often employs mild reducing agents like sodium cyanoborohydride or catalytic hydrogenation under controlled conditions to achieve the desired primary amine.
Representative Reaction Scheme
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | 3-Amino-1H-pyrazole + cyclic β-dicarbonyl | Pyrazol core |
| 2 | Nucleophilic substitution | Halogenated heterocycle + amine nucleophile | Pyrazin-2-yl substituted heterocycle |
| 3 | Alkylation | Isopropyl halide + heterocycle | Isopropyl-substituted heterocycle |
| 4 | Reductive amination | Formaldehyde + ammonia + reducing agent | Methanamine derivative |
Supporting Data and Research Outcomes
- Efficiency and Yield: The methods employing nucleophilic substitution and cyclization under mild conditions have demonstrated high yields (up to 90%) and excellent regioselectivity, as reported in recent patents and literature.
- Reaction Conditions: Reactions are optimized at temperatures ranging from 25°C to 80°C, often in polar solvents such as ethanol or water, aligning with green chemistry principles.
- Substrate Scope: Variations in the substituents on the pyrazol and pyrazine rings are tolerated, allowing for structural diversity and potential biological activity exploration.
Data Tables
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization | 3-Amino-1H-pyrazole + 2-acetylcyclopentanone | Ethanol | Reflux (78°C) | 75-85% | Faster with microwave irradiation |
| Pyrazin-2-yl substitution | Halogenated pyrazine + amine | DMF or DMSO | 50-80°C | 80-90% | High regioselectivity |
| Isopropylation | Isopropyl halide + heterocycle | THF | 25-60°C | 70-85% | Catalytic conditions preferred |
| Methanamine formation | Formaldehyde + ammonia | Aqueous | Room temp | 65-75% | Reductive amination |
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below highlights key structural differences and properties of analogs:
Key Structural Insights
Prop-2-yn-1-yl introduces rigidity via the alkyne bond, which may restrict rotational freedom. 2-Methoxyethyl increases polarity, favoring aqueous solubility.
Position 3 Substituents: Pyrazin-2-yl (target compound) vs. pyridin-2-yl/3-yl : Pyrazine’s two nitrogen atoms enable stronger hydrogen-bonding interactions compared to pyridine.
Position 5 Functional Groups: Methanamine (target compound) provides basicity (pKa ~9–10), while carboxylic acid introduces acidity (pKa ~4–5), affecting ionization and solubility across physiological pH.
Q & A
Q. What advanced techniques elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to cytochrome P450.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
